N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea
Overview
Description
N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea, commonly known as CPB, is a synthetic compound that has been widely used in scientific research due to its unique properties. CPB is a potent inhibitor of the enzyme Urokinase-type Plasminogen Activator (uPA), which plays a crucial role in cancer metastasis and angiogenesis.
Mechanism of Action
CPB inhibits N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea by binding to its active site and preventing its activation. N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea is a serine protease that converts plasminogen to plasmin, which is involved in the degradation of extracellular matrix proteins. This degradation is necessary for cancer cell migration and invasion. CPB binding to N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea prevents the conversion of plasminogen to plasmin, leading to a decrease in cancer cell migration and invasion.
Biochemical and Physiological Effects:
CPB has been shown to inhibit cancer cell migration and invasion in vitro and in vivo. It has also been shown to decrease tumor growth and angiogenesis in animal models. CPB has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
CPB is a potent inhibitor of N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea and has been widely used in scientific research to study the role of N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea in cancer metastasis and angiogenesis. CPB is relatively easy to synthesize and has been found to be well-tolerated in animal studies. However, CPB has limitations when it comes to clinical application. It has poor solubility in water and has a short half-life, which makes it difficult to administer in vivo.
Future Directions
For research could include the development of CPB analogs with improved solubility and half-life, the investigation of CPB's potential as a combination therapy with other anti-cancer agents, and the exploration of CPB's potential in other diseases where N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea plays a role, such as cardiovascular disease.
Scientific Research Applications
CPB has been extensively used in scientific research to study the role of N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea in cancer metastasis and angiogenesis. N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea is a serine protease that is overexpressed in many types of cancer and is associated with poor prognosis. CPB inhibits N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea by binding to its active site and preventing its activation. This inhibition leads to a decrease in cancer cell migration, invasion, and proliferation.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-4-1-2-5-16(15)21-18(24)20-12-13-7-9-14(10-8-13)22-11-3-6-17(22)23/h1-2,4-5,7-10H,3,6,11-12H2,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGWUUUTNSQNHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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